molecular formula C24H36O3 B14604758 Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate CAS No. 60081-78-9

Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate

Cat. No.: B14604758
CAS No.: 60081-78-9
M. Wt: 372.5 g/mol
InChI Key: YPSYEQWZIRZYCR-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring

Properties

CAS No.

60081-78-9

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C24H36O3/c1-4-7-9-11-13-20-15-16-21(14-12-10-8-5-2)22(19-20)23(25)17-18-24(26)27-6-3/h15-19H,4-14H2,1-3H3

InChI Key

YPSYEQWZIRZYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)CCCCCC)C(=O)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dihexylphenyl)-4-oxobut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl ring’s substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
  • Ethyl 4-(2,5-diethylphenyl)-4-oxobut-2-enoate
  • Ethyl 4-(2,5-dipropylphenyl)-4-oxobut-2-enoate

Uniqueness

Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate is unique due to the presence of long alkyl chains (hexyl groups) on the phenyl ring. These substituents can significantly affect the compound’s physical properties, such as solubility and melting point, as well as its reactivity and interaction with other molecules.

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